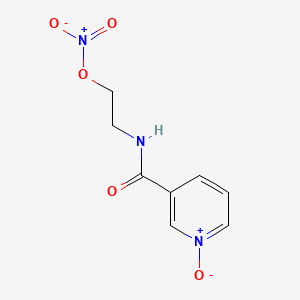

Morpholine-13C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

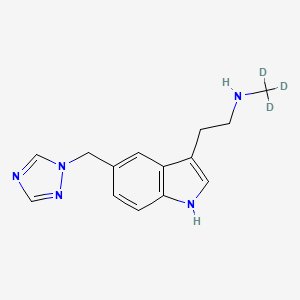

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

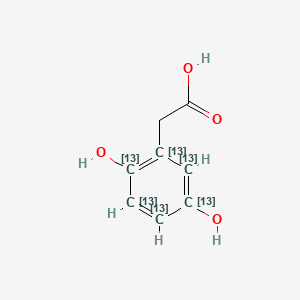

Morpholine is a typical six-membered aliphatic heterocyclic compound . Infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy was employed to study the structures of neutral morpholine and its monohydrated clusters .Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis were covered in comprehensive reviews . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a melting point of -5 °C and a boiling point between 126 - 130 °C .Scientific Research Applications

In Situ 13C NMR pH Meter for Hydrothermal Crystallogenesis Morpholine, utilized as an in situ 13C NMR pH meter, plays a crucial role in the hydrothermal formation of SAPO-34 (silicoaluminophosphate) in the presence of hydrofluoric acid. The study highlights morpholine's ability to function as a pH probe within a specific pH range, allowing for precise pH measurements during the synthesis process. This application underlines the importance of morpholine in facilitating the understanding of hydrothermal crystallogenesis mechanisms (Vistad et al., 2003).

Antimalarial and Antiproliferative Activities Research into novel mono- and bis-Schiff bases of morpholine derivatives has demonstrated significant antimalarial and antiproliferative activities. This underscores morpholine's potential as a foundation for developing therapeutic agents targeting diseases such as malaria and certain types of cancer (Jarrahpour et al., 2015).

Privileged Structure in Medicinal Chemistry Morpholine is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities. The morpholine moiety significantly contributes to the pharmacophore of enzyme active-site inhibitors and exhibits selective affinity for various receptors. This review highlights morpholine's versatility and importance in drug design and development, providing insight into its utility across different therapeutic areas (Kourounakis et al., 2020).

Stability and Degradation Kinetics in CO2 Capture Morpholine has been investigated for its stability under conditions simulating carbon dioxide capture processes. The study provides insights into morpholine's thermal degradation kinetics, revealing its higher stability compared to conventional amines. This research indicates morpholine's potential as an efficient and stable amine for CO2 capture technologies (Mazari et al., 2020).

Spectroscopic and Structural Analysis Investigations into the spectroscopic and structural properties of morpholine derivatives, such as those involving N-(2-hydroxyethyl)-morpholine, provide valuable information on the effects of protonation and N-alkylation on morpholine. These studies contribute to a deeper understanding of morpholine's structural and electronic properties, which are vital for its application in various scientific and industrial contexts (Dega-Szafran et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Morpholine-13C4, a derivative of morpholine, has been found to have antibacterial properties . The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus . Morpholine has been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

The mode of action of this compound involves interaction with its bacterial targets, leading to changes in the bacterial cells. This compound can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria . This leads to bacterial cell death, thereby exhibiting its antibacterial properties .

Biochemical Pathways

This compound affects the biochemical pathways in bacterial cells. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid . This disruption of normal biochemical pathways in the bacterial cells leads to their death .

Pharmacokinetics

It is known that morpholine derivatives can be used in various applications, including as corrosion inhibitors in automotive coolants and boiler water treatment

Result of Action

The result of this compound’s action is the death of bacterial cells. Furthermore, this compound very efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of other chemicals or changes in pH can affect the stability and efficacy of this compound

properties

IUPAC Name |

(2,3,5,6-13C4)1,4-oxazinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAVUWVOSKDBBP-JCDJMFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2]O[13CH2][13CH2]N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678649 |

Source

|

| Record name | (~13~C_4_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.091 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217024-56-0 |

Source

|

| Record name | (~13~C_4_)Morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)